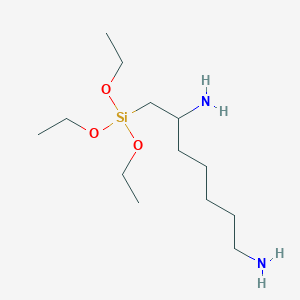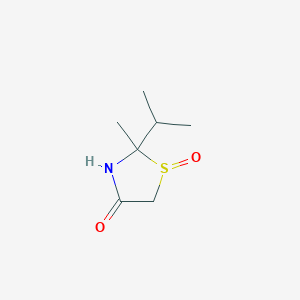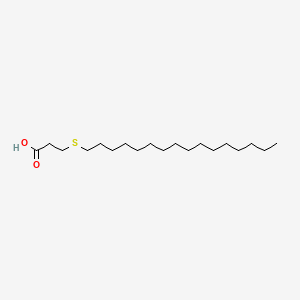
3-(Hexadecylthio)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexadecylthio)propionic acid: is an organic compound with the molecular formula C19H38O2S and a molecular weight of 330.57 g/mol It is characterized by a long hexadecyl chain attached to a propionic acid moiety via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecylthio)propionic acid typically involves the reaction of hexadecylthiol with acrylonitrile, followed by hydrolysis. The reaction conditions often include:
Hexadecylthiol: A long-chain thiol used as the starting material.
Acrylonitrile: Reacts with hexadecylthiol to form the intermediate.
Hydrolysis: Converts the intermediate into the final product, this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexadecylthio)propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hexadecyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or other electrophiles for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Applications De Recherche Scientifique
3-(Hexadecylthio)propionic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Hexadecylthio)propionic acid involves its interaction with various molecular targets. The long hexadecyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The sulfur atom can participate in redox reactions, influencing cellular oxidative stress pathways. Specific molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Octadecylthio)propionic acid: Similar structure with an octadecyl chain instead of a hexadecyl chain.
3-(Dodecylthio)propionic acid: Contains a dodecyl chain.
3-(Tetradecylthio)propionic acid: Contains a tetradecyl chain.
Uniqueness
3-(Hexadecylthio)propionic acid is unique due to its specific chain length and the presence of a sulfur atom, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
41622-39-3 |
|---|---|
Formule moléculaire |
C19H38O2S |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
3-hexadecylsulfanylpropanoic acid |
InChI |
InChI=1S/C19H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19(20)21/h2-18H2,1H3,(H,20,21) |
Clé InChI |
UZRGHARRXDESET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




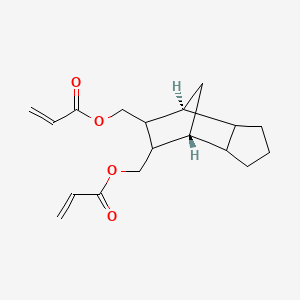
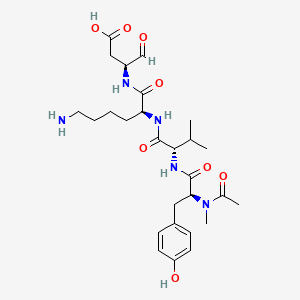
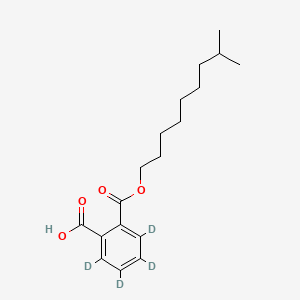
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
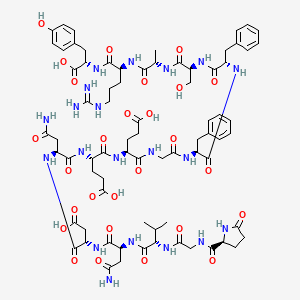
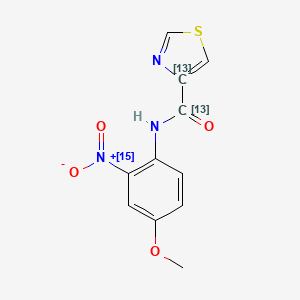
![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
